![molecular formula C11H8N4O2S B2942363 6-methyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1325307-46-7](/img/structure/B2942363.png)
6-methyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
The compound “6-methyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antiviral, anticancer, antioxidant, and antimicrobial activity .
Scientific Research Applications
Anti-Fibrosis Activity
This compound has been used in the design of structures in medicinal chemistry due to its wide range of pharmacological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Cytotoxic Activity
The compound has been used in the synthesis of novel compounds bearing imidazo[2,1-b]thiazole scaffolds . These compounds were tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. The results indicated that the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l), with slightly higher inhibition on VEGFR2 than 5a, was a potential inhibitor against MDA-MB-231 .
In Vivo Imaging
Based on a potent and selective TARP subtype γ-8 antagonist, the compound has been used in the radiosynthesis of its 11C-isotopologue 1 and conducted preliminary PET evaluation to test the feasibility of imaging TARP γ-8 dependent receptors in vivo .
Organosulphur Radical Formation
The compound has been used in the study of reactions that proceed through the formation of an organosulphur radical . The compound interacts with thiol to accept one electron and produces an organosulphur radical .
Mechanism of Action
Biochemical Pathways
The compound affects the DNA replication pathway by inhibiting Topoisomerase I . This inhibition disrupts the normal process of DNA unwinding, which is necessary for replication and transcription. As a result, the DNA replication process is halted, leading to cell death .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation . By causing DNA damage and disrupting the DNA replication process, the compound induces cell death, thereby inhibiting the growth of cancer cells .
properties
IUPAC Name |
6-methyl-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2S/c1-15-10(16)9-8(13-11(15)17)7(14-18-9)6-4-2-3-5-12-6/h2-5H,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGIGNNGJXLABR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=NS2)C3=CC=CC=N3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione |
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